(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride
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Overview
Description
“(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride” appears to be a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a morpholine derivative with a piperidine derivative, followed by methylation. However, without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound contains a morpholine ring and a piperidine ring, which are both common heterocyclic structures in organic chemistry. The stereochemistry is specified as (2R,6S), indicating the configuration of the chiral centers in the molecule.Chemical Reactions Analysis
As a morpholine derivative, this compound could potentially undergo a variety of chemical reactions. However, the exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Morpholine derivatives are generally polar and may have both hydrophilic and lipophilic properties.Scientific Research Applications
Piperazine and Morpholine Derivatives in Medicinal Chemistry
Piperazine and morpholine derivatives exhibit a broad spectrum of pharmaceutical applications. Recent medicinal chemistry investigations have shown that these compounds are integral to developing new therapeutic agents due to their potent pharmacophoric activities. Scientists have developed various methods for synthesizing piperazine and morpholine analogues, revealing their significant potential in drug design and development. These compounds' broad spectrum of pharmacological profiles is due to their structural versatility, enabling modifications that lead to new therapeutic properties (Al-Ghorbani Mohammed et al., 2015).
Antioxidant Activity Analysis
In the field of antioxidant research, the methodologies for determining antioxidant activity are crucial. The study of antioxidants and their implications in various fields, including medicine and pharmacy, highlights the importance of accurate and reliable assays. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are pivotal in analyzing the antioxidant capacity of complex samples, including those containing morpholine derivatives. These methods help clarify the mechanisms and kinetics of processes involving antioxidants, contributing to the understanding of their biological roles and potential therapeutic uses (I. Munteanu & C. Apetrei, 2021).
Morpholine and Pyrans Derivatives: Pharmacological Interest
The pharmacological interest in morpholine and its derivatives, including pyrans, has increased due to their broad spectrum of biological activities. Morpholine, a six-membered aromatic organic heterocycle, is found in various compounds with diverse pharmacological actions. This review emphasizes the significant role of morpholine derivatives in biochemistry, showcasing their essential contributions to developing new therapeutic agents. The exploration of morpholine and pyran analogues has led to discoveries in chemical methodologies and pharmacophoric activities, underlying their potential in drug development (M. Asif & M. Imran, 2019).
Gene Function Inhibition by Morpholino Oligos
Morpholino oligos, designed to inhibit gene function, have been tested across various model organisms, demonstrating their utility in studying gene function. These oligos provide a simple and rapid method to investigate gene function, highlighting the versatility of morpholine derivatives in genetic research. The successful application of morpholino oligos in developmental biology underscores their potential in biomedical research, offering insights into gene regulation and expression (J. Heasman, 2002).
Safety And Hazards
The safety and hazards of the compound would depend on its exact structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, determination of its biological activity, and assessment of its safety and potential applications.
properties
IUPAC Name |
(2S,6R)-2,6-dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-10-7-14(8-11(2)15-10)9-12-3-5-13-6-4-12;/h10-13H,3-9H2,1-2H3;1H/t10-,11+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRALEBXMZHSLM-NJJJQDLFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-2,6-Dimethyl-4-(piperidin-4-ylmethyl)morpholine;hydrochloride |
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